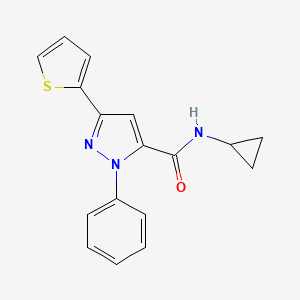
3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties and potential benefits in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide is not fully understood. However, studies have suggested that it may act as a potent inhibitor of certain enzymes, which could have potential applications in drug development.
Biochemical and Physiological Effects:
Studies have suggested that 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide may have potential benefits in the treatment of various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties, which could make it a useful compound in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. However, its limitations include its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide. These include the development of new compounds that are based on its chemical structure, the investigation of its potential applications in drug development, and the study of its mechanism of action. Additionally, further research is needed to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide is a synthetic compound that has potential applications in various fields of scientific research. Its unique chemical properties and potential benefits make it a promising compound for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide involves the reaction of mesitylamine with 3-(1,3-benzodioxol-5-yl) acryloyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
The compound 3-(1,3-benzodioxol-5-yl)-N-mesitylacrylamide has been extensively studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various compounds that have potential applications in the fields of medicine, biology, and chemistry.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-8-13(2)19(14(3)9-12)20-18(21)7-5-15-4-6-16-17(10-15)23-11-22-16/h4-10H,11H2,1-3H3,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTZSEOOFRMNAU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)
![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)

![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)



![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)

